Pentamethylphenylacetaldehyde
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Overview
Description
Pentamethylphenylacetaldehyde is an organic compound characterized by the presence of five methyl groups attached to a phenyl ring, which is further bonded to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethylphenylacetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pentamethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form pentamethylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, pentamethylphenylethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pentamethylbenzoic acid.
Reduction: Pentamethylphenylethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pentamethylphenylacetaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with unique modes of action.
Industry: It can be used in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of pentamethylphenylacetaldehyde and its derivatives involves interactions with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations. The methyl groups on the phenyl ring can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Phenylacetaldehyde: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
Pentamethylbenzaldehyde: Similar structure but with an aldehyde group directly attached to the phenyl ring, leading to different reactivity patterns.
Pentamethylphenylethanol: The reduced form of pentamethylphenylacetaldehyde, with different physical and chemical properties.
Uniqueness: this compound’s unique structure, with multiple methyl groups providing steric hindrance, makes it distinct from other aldehydes. This steric effect can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOANKKYRYOCRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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